

# An In-depth Technical Guide to Lecirelin: Molecular Profile, Properties, and Experimental Methodologies

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Lecirelin** is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] Structurally distinct from native GnRH, these modifications confer a higher biological activity and a more prolonged effect.[2][3] Primarily utilized in veterinary medicine, **Lecirelin** effectively modulates the hypothalamic-pituitary-gonadal axis, making it a valuable tool for the management of reproductive cycles and the treatment of ovarian follicular cysts.[4] [5] This technical guide provides a comprehensive overview of **Lecirelin**'s molecular formula, properties, and the experimental protocols relevant to its synthesis, characterization, and mechanism of action.

### **Molecular Formula and Properties**

**Lecirelin**'s molecular structure and physicochemical properties are summarized below. The data has been compiled from various chemical and pharmaceutical databases.



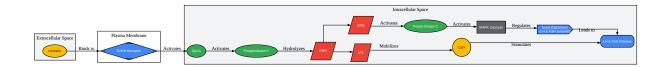
Property	Data
Molecular Formula	C59H84N16O12
Molecular Weight	1209.40 g/mol
Amino Acid Sequence	{Glp}-His-Trp-Ser-Tyr-D-Val-Leu-Arg-Pro-NHEt
CAS Number	61012-19-9
Appearance	White to off-white solid
Solubility	Soluble in DMSO (12.1 mg/mL) and water (25 mg/mL, with sonication).[6]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[7]

# Mechanism of Action: The GnRH Receptor Signaling Pathway

As a GnRH agonist, **Lecirelin** exerts its effects by binding to and activating the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[4][8] This interaction initiates a complex intracellular signaling cascade, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8]

The binding of **Lecirelin** to the GnRHR primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[9][10] The elevation of intracellular Ca2+ and the activation of PKC are critical for the downstream signaling events that culminate in the transcription of gonadotropin subunit genes and the secretion of LH and FSH.[5][8] The activated PKC can also initiate the mitogen-activated protein kinase (MAPK) cascade, further influencing gene expression.[5][10]





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Caption: GnRH Receptor Signaling Pathway

## **Experimental Protocols**

# Synthesis of Lecirelin via Solid-Phase Peptide Synthesis (SPPS)

**Lecirelin**, like other peptide-based pharmaceuticals, is synthesized using solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11]

#### Methodology:

- Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is swelled in a solvent like dimethylformamide (DMF).
- First Amino Acid Coupling: The C-terminal amino acid (Proline in the case of **Lecirelin**) with its amino group protected by Fmoc and its side chain protected (if necessary), is coupled to the resin.
- Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of piperidine in DMF.
- Sequential Amino Acid Coupling: The subsequent amino acids are added one by one in the desired sequence. Each coupling step is followed by a deprotection step to expose the N-



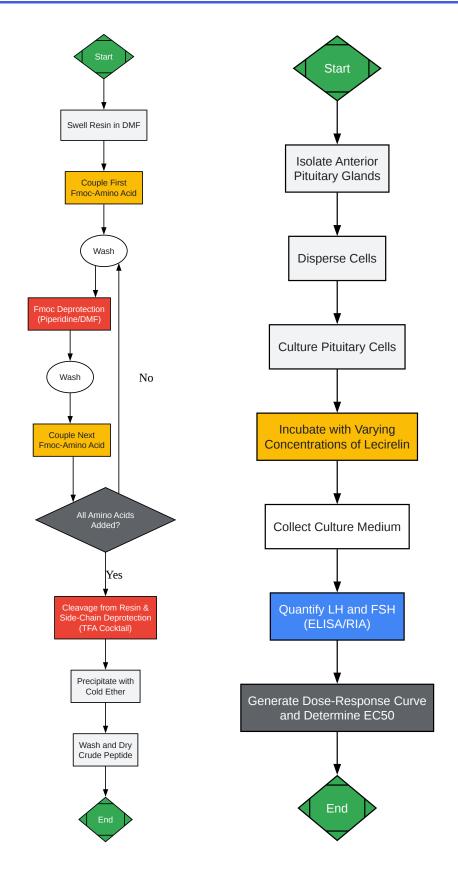




terminus for the next coupling reaction.

- Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).
- Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail
  using cold diethyl ether and washed several times to remove residual cleavage reagents and
  scavengers.





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